Cas no 2176069-74-0 (2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one)

2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one
- AKOS040705701
- 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
- 2176069-74-0
- 2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
- F6574-0776
- 2-pyridin-3-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
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- Inchi: 1S/C14H16N4O2S/c19-13(8-11-2-1-5-15-9-11)18-6-3-12(4-7-18)20-14-17-16-10-21-14/h1-2,5,9-10,12H,3-4,6-8H2
- InChI Key: MTJZAMSXUZJNSJ-UHFFFAOYSA-N
- SMILES: S1C=NN=C1OC1CCN(C(CC2C=NC=CC=2)=O)CC1
Computed Properties
- Exact Mass: 304.09939694g/mol
- Monoisotopic Mass: 304.09939694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 96.4Ų
2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6574-0776-10μmol |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6574-0776-30mg |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6574-0776-20mg |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6574-0776-3mg |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6574-0776-100mg |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6574-0776-15mg |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6574-0776-25mg |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6574-0776-50mg |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6574-0776-5μmol |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6574-0776-2mg |
2-(pyridin-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one |
2176069-74-0 | 2mg |
$88.5 | 2023-09-07 |
2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one Related Literature
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on 2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one
Introduction to 2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one (CAS No. 2176069-74-0)
2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2176069-74-0, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The presence of both pyridine and thiadiazole moieties in its structure suggests a high likelihood of interacting with biological targets in novel ways, which is a critical factor in the design of new therapeutic agents.
The structural framework of 2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one consists of several key functional groups that contribute to its chemical reactivity and biological potential. The pyridine ring at the 3-position serves as a hydrogen bond acceptor and can participate in π-stacking interactions with other aromatic molecules, which is often exploited in the design of kinase inhibitors and other small-molecule drugs. Additionally, the thiadiazole ring is a well-known scaffold in medicinal chemistry, known for its ability to modulate various biological pathways, including those involved in inflammation, infection, and cancer.
The piperidine ring in this compound provides a favorable pharmacokinetic profile by enhancing solubility and reducing metabolic liability. This feature is particularly important for the development of oral formulations that require efficient absorption and distribution throughout the body. Furthermore, the ethanone moiety at the 1-position can serve as a site for further derivatization, allowing chemists to fine-tune the properties of the molecule to achieve desired pharmacological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one with various biological targets with high accuracy. These studies have highlighted its potential as an inhibitor of enzymes involved in signal transduction pathways, such as kinases and phosphodiesterases. By targeting these enzymes, the compound may exhibit therapeutic effects in conditions such as chronic inflammation, neurodegenerative diseases, and metabolic disorders.
In vitro studies have begun to elucidate the mechanism of action of 2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one, revealing its ability to modulate intracellular signaling cascades. For instance, preliminary data suggest that it may inhibit the activity of Janus kinases (JAKs), which are implicated in autoimmune diseases and cancer. Additionally, its interaction with thioredoxin reductase has been observed, indicating a possible role in antioxidant defense mechanisms.
The synthesis of 2-(pyridin-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as nucleophilic substitution reactions between halogenated pyridines and thiadiazole derivatives, followed by functional group interconversions to introduce the piperidine and ethanone moieties. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to improve yield and selectivity during these processes.
The pharmaceutical industry has shown great interest in heterocyclic compounds like 2-(pyridin-3-y l)-1 -4 - ( 1 , 3 , 4 - thiadiazol - 2 - yloxy ) piperidin - 1 - ylethan - 1 - one due to their diverse biological activities and structural complexity. The integration of multiple pharmacophores into a single molecule often leads to enhanced potency and selectivity compared to simpler analogs. This has driven significant investment into research aimed at identifying new derivatives with improved pharmacological profiles.
As part of ongoing drug discovery efforts, researchers are exploring novel synthetic routes to optimize the production of 2-(pyridin - 3 - yl) - 1 - 4 - ( 1 , 3 , 4 - thiadiazol - 2 - yloxy ) piperidin - 1 - ylethan - 1 - one on an industrial scale. Continuous flow chemistry has emerged as a powerful tool for this purpose, offering advantages such as higher yields, reduced waste generation, and improved reproducibility. These advancements are crucial for ensuring that promising candidates like this one can progress through preclinical testing and eventually reach patients in need.
The potential applications of 2-(pyridin - 3 - yl) - 1 - 4 - ( 1 , 3 , 4 - thiadiazol - 2 - yloxy ) piperidin - 1 - ylethan - 1 - one extend beyond traditional therapeutic areas. Its unique structural features make it an attractive candidate for developing next-generation diagnostic agents or probes used in biochemical research. By tagging this molecule with fluorescent or radioactive labels, scientists can gain insights into cellular processes that are otherwise difficult to study.
In conclusion,2-(pyridine<0xE9><0xA9><0x93>-yl)-<0xE9><0xA9><0x81>-<0xE9><0xA9><0x84>-(<0xE9><0xA9><0x83>,<0xE9><0xA8><0x90>,<0xE9><0xA8><0x91>-thiadiazole<0xE9><0xA8><0x82>-yloxy)<0xE9><0xA9><0x80>peridine<0xE9><0xA9><0x81>-ylethan<0xE9><0xA9><0x81>-one (CAS No.2176069) represents a significant advancement in pharmaceutical chemistry with broad implications for human health. Its unique structure, coupled with promising preclinical data,, makes it a valuable asset in ongoing efforts to develop innovative treatments for a variety,of diseases.
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